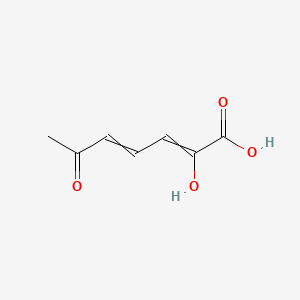

2-Hydroxy-6-oxo-2,4-heptadienoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H8O4 |

|---|---|

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

2-hydroxy-6-oxohepta-2,4-dienoic acid |

InChI |

InChI=1S/C7H8O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4,9H,1H3,(H,10,11) |

Clé InChI |

HVZGWILTESYJSP-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CC=C(C(=O)O)O |

SMILES canonique |

CC(=O)C=CC=C(C(=O)O)O |

Origine du produit |

United States |

Enzymology of 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid Transformation

Characterization of Dienol Lactone Hydrolases Acting on 2-Hydroxy-6-oxo-2,4-heptadienoic Acid

Dienol lactone hydrolases are members of the α/β hydrolase superfamily, characterized by a conserved structural fold and a catalytic triad (B1167595) of amino acids. ebi.ac.uk

The three-dimensional structure of dienol lactone hydrolase reveals a canonical α/β-hydrolase fold. This structure consists of a central, predominantly parallel eight-stranded β-sheet flanked by α-helices. rcsb.orgnih.gov The enzyme from Pseudomonas sp. B13, for instance, is a monomeric protein comprised of seven α-helices and eight β-strands. rcsb.org

A key feature of the DLH active site is the presence of a catalytic triad composed of Cysteine, Histidine, and Aspartate (Cys-His-Asp). ebi.ac.uknih.gov In the dienol lactone hydrolase from Hydrogenobacter thermophilus, this triad is formed by the residues Cys121, Asp170, and His202. nih.gov Similarly, in the enzyme from Sulfolobus solfataricus P1, the catalytic triad consists of Cys151, Asp198, and His229. nih.gov The active site cysteine is located at the N-terminal end of an α-helix. rcsb.org

| Enzyme Source | PDB ID | Quaternary Structure | Catalytic Triad Residues |

|---|---|---|---|

| Pseudomonas sp. B13 | 1DIN | Monomer | Cys123, His202, Asp171 |

| Hydrogenobacter thermophilus (HtDLH) | Not specified | Homodimer | Cys121, Asp170, His202 |

| Sulfolobus solfataricus P1 | Not specified | Monomer | Cys151, Asp198, His229 |

The catalytic mechanism of dienol lactone hydrolase involves a nucleophilic attack by the cysteine of the catalytic triad on the carbonyl carbon of the lactone ring of the substrate. ebi.ac.uknih.gov This process is a variation of the mechanism observed in serine and cysteine proteases. nih.gov

The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the lactone ring. ebi.ac.uk A crucial aspect of this mechanism is the substrate-induced activation of the catalytic cysteine. In the resting state of the enzyme, the Cys residue is in its neutral thiol form. nih.gov Upon substrate binding, a conformational change is induced, which brings a glutamate (B1630785) residue (Glu36 in Pseudomonas DLH) into proximity with the active site cysteine. nih.govnih.gov This glutamate then abstracts the proton from the cysteine thiol, generating a highly nucleophilic thiolate anion. nih.gov

The activated thiolate anion attacks the substrate, forming a covalent acyl-enzyme intermediate. ebi.ac.uk This intermediate is subsequently hydrolyzed by a water molecule, which is activated by the histidine residue of the catalytic triad, to release the product, maleylacetate, and regenerate the active enzyme. ebi.ac.uk The histidine residue's positive charge is stabilized by an interaction with the aspartate of the triad. ebi.ac.uk

Dienol lactone hydrolases exhibit specificity for dienelactone substrates. Some of these enzymes can hydrolyze both cis- and trans-dienelactones. plos.org For example, the TfdEI and TfdEII enzymes from Cupriavidus necator JMP134 can act on both isomers. plos.org In contrast, the dienol lactone hydrolase from Sulfolobus solfataricus P1 is specific for the trans-dienelactone isomer. nih.gov

Beyond their natural substrates, many dienol lactone hydrolases display promiscuous carboxylesterase activity towards a range of synthetic esters, particularly p-nitrophenyl esters with varying acyl chain lengths. nih.govnih.gov For instance, the enzyme from Sulfolobus solfataricus P1 shows activity towards p-nitrophenyl esters from butyrate (C4) to laurate (C12), with the highest activity observed for p-nitrophenyl caprylate (C8). nih.gov This promiscuity has been the target of directed evolution studies to enhance activity towards non-physiological substrates. pdbj.org

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| TfdEI (C. necator) | cis-dienelactone | 87 | 0.258 (µMs⁻¹) | 0.00297 |

| trans-dienelactone | 84 | 0.053 (µMs⁻¹) | 0.00063 | |

| TfdEII (C. necator) | cis-dienelactone | 305 | 0.182 (µMs⁻¹) | 0.00060 |

| trans-dienelactone | 178 | 0.0766 (µMs⁻¹) | 0.00043 | |

| DLH (S. solfataricus) | trans-dienelactone | Not specified | Not specified | 92.5 |

| p-nitrophenyl caprylate | Not specified | Not specified | 54.7 |

Genetic Basis for Enzymes Mediating this compound Metabolism

The genes encoding the enzymes of metabolic pathways are often clustered together in the genomes of microorganisms, facilitating their co-regulation.

In bacteria and fungi, the genes responsible for the degradation of aromatic compounds, including those of the dienol lactone pathway, are typically organized into gene clusters or operons. youtube.com This arrangement allows for the coordinated expression of all the enzymes required for a specific metabolic route. For instance, in the biosynthesis of the meroterpenoids austinol and dehydroaustinol in Aspergillus nidulans, the pathway genes are located in two separate gene clusters on different chromosomes. nih.gov Similarly, the genes for the L-alanosine biosynthetic pathway in Streptomyces alanosinicus are found in a single gene cluster. nih.gov While specific operon structures for the dienol lactone pathway can vary between organisms, the clustering of functionally related genes is a common theme.

Phylogenetic analyses have shown that dienol lactone hydrolases belong to the α/β hydrolase superfamily. researchgate.net These studies, often based on the comparison of amino acid sequences, reveal the evolutionary relationships between DLHs and other enzymes such as esterases and lipases. researchgate.netresearchgate.net A phylogenetic tree constructed using sequences from various microorganisms demonstrates that DLHs form a distinct clade, separate from other α/β hydrolases. researchgate.net For example, a dienol lactone hydrolase from the psychrophilic yeast Glaciozyma antarctica (GaDlh) shows a close relationship to other reported dienol lactone hydrolases. researchgate.net The phylogenetic distribution of these enzymes suggests a widespread occurrence across different microbial taxa, highlighting their importance in the biodegradation of aromatic compounds. Some studies also suggest that the distribution of these genes may be influenced by horizontal gene transfer.

Regulation of Enzyme Expression and Activity Pertinent to this compound

The metabolic pathway responsible for the transformation of this compound is intricately regulated to ensure efficient catabolism of aromatic compounds while conserving cellular resources. The primary level of control occurs at the transcriptional level, governing the synthesis of the requisite enzymes. This regulation is typically mediated by dedicated regulatory proteins that respond to the presence of specific aromatic effector molecules, thereby inducing the expression of entire operons encoding the catabolic pathway.

The enzymes involved in the meta-cleavage pathway, which includes the formation and subsequent conversion of this compound, are generally inducible. Their expression is tightly controlled by complex regulatory circuits that can function through positive or negative feedback mechanisms. In the absence of an appropriate aromatic substrate, the expression of these catabolic genes is repressed to prevent the wasteful production of enzymes. Upon introduction of an inducer molecule, this repression is lifted, and transcription is activated, leading to the synthesis of the enzymes needed for the metabolic cascade.

Several well-characterized regulatory systems from different bacteria exemplify this genetic control. These systems typically involve a regulatory gene whose protein product binds to the promoter region of the catabolic operon. The binding affinity and subsequent transcriptional activation are modulated by the presence of small aromatic molecules, which act as inducers.

Table 1: Transcriptional Regulators of meta-Cleavage Pathways

| Regulatory Gene | Regulator Family | Organism/Plasmid | Mode of Action | Regulated Operon/Enzymes | Inducer(s) |

|---|---|---|---|---|---|

| tbuS | AraC/XylS | Pseudomonas pickettii PKO1 | Repressor & Activator | tbuEFGKIHJ (Catechol 2,3-dioxygenase, etc.) | Phenol (B47542), m-Cresol |

| xylS | AraC/XylS | Pseudomonas putida (TOL plasmid pWW0) | Positive Activator | xylDLEGF (meta-pathway operon) | Benzoates, Toluates |

| xylR | NtrC | Pseudomonas putida (TOL plasmid pWW0) | Positive Activator | xylS and upper-pathway operon | Toluene (B28343), m-Xylene |

| dmpR | NtrC | Pseudomonas sp. CF600 | Positive Activator | dmp operon (Phenol degradation) | Phenol, Methylphenols |

| nahR | LysR | Pseudomonas putida (NAH7 plasmid) | Positive Activator | nah and sal operons (Naphthalene degradation) | Salicylate |

Detailed research findings have elucidated the mechanisms of some of these regulatory systems. For instance, in Pseudomonas pickettii PKO1, the genes for the meta-cleavage pathway are organized in the tbuEFGKIHJ operon. wikipedia.orgnih.gov The expression of this operon is controlled by the tbuS gene product. wikipedia.orgnih.gov Studies have shown that the TbuS protein acts as both a repressor in the absence of an effector and an activator when an inducer is present. wikipedia.orgnih.gov Phenol and m-cresol have been identified as effective inducers for this system, whereas compounds like catechol and p-cresol are not. wikipedia.orgnih.gov

Similarly, the well-studied TOL plasmid pWW0 of Pseudomonas putida contains the xyl genes for toluene and xylene degradation. Here, the regulation is hierarchical. The xylR gene product, when activated by toluene or m-xylene, positively controls the expression of the upper pathway operon (for conversion of hydrocarbons to benzoates) and also the regulatory gene xylS. wikipedia.orgwikipedia.org The XylS protein, in turn, is a transcriptional activator for the meta-pathway operon (xylDLEGF) when bound to effector molecules like m-toluate. wikipedia.org This cascade ensures a coordinated response to the presence of aromatic hydrocarbons.

The DmpR protein from Pseudomonas sp. strain CF600 is another example of a positive regulator that controls the dmp operon for (methyl)phenol degradation. nih.gov A wide range of phenolic compounds can serve as effectors for DmpR, with the nature and position of substituents on the phenol ring influencing the level of activation. nih.gov

While transcriptional control is the dominant regulatory mechanism, the activity of the enzymes themselves can also be modulated. However, specific allosteric regulation by activators or inhibitors for the enzymes directly involved in the transformation of this compound is not extensively documented in the literature. The kinetic properties of these enzymes, such as 2-hydroxymuconic semialdehyde dehydrogenase, have been shown to follow standard Michaelis-Menten kinetics, but specific allosteric sites and effector molecules remain an area for further investigation.

Table 2: Inducers of meta-Cleavage Pathway Gene Expression

| Inducer Molecule | Regulatory System | Bacterial Example |

|---|---|---|

| Phenol | tbuS, dmpR | Pseudomonas pickettii PKO1, Pseudomonas sp. CF600 |

| m-Cresol | tbuS | Pseudomonas pickettii PKO1 |

| m-Toluate | xylS | Pseudomonas putida (TOL plasmid) |

| m-Xylene | xylR | Pseudomonas putida (TOL plasmid) |

| Salicylate | nahR | Pseudomonas putida (NAH7 plasmid) |

| 2-Methylphenol | dmpR | Pseudomonas sp. CF600 |

Metabolic Pathways Involving 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid

Role as an Intermediate in Meta-Cleavage Pathways of Catechol and Related Compounds

2-Hydroxy-6-oxo-2,4-heptadienoic acid is a signature intermediate of the meta-cleavage (or extradiol) pathway for the degradation of catechols. researchgate.netnih.gov This pathway is one of the two principal routes for the aerobic catabolism of catechol, the other being the ortho-cleavage pathway. researchgate.net The meta-cleavage pathway is particularly important for the breakdown of substituted catechols, such as those derived from toluene (B28343), cresols, and biphenyl (B1667301). nih.govnih.gov The pathway is initiated by the enzymatic cleavage of the catechol ring at a position adjacent to the two hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenases. nih.govscienceopen.com This ring-opening step results in the formation of a linear, unsaturated aldehyde, which is then further processed, leading to the generation of this compound.

The formation of this compound is a multi-step process that begins with a catechol derivative. The key preceding intermediates are:

Catechol (or substituted catechols): Aromatic compounds like phenol (B47542), toluene, or biphenyl are first hydroxylated to form catechol or its substituted analogs (e.g., 3-methylcatechol (B131232), 4-ethylcatechol). nih.govebi.ac.uk

2-Hydroxymuconic semialdehyde (or its derivatives): The catechol ring is cleaved by a catechol 2,3-dioxygenase, an extradiol dioxygenase, incorporating both atoms of an oxygen molecule. This reaction yields 2-hydroxymuconic semialdehyde, a yellow, unstable compound. nih.govscienceopen.com In the case of substituted catechols, the resulting semialdehyde will also be substituted. For instance, the cleavage of 3-methylcatechol can lead to the formation of 2-hydroxy-6-oxohepta-2,4-dienoic acid. ebi.ac.uk

The conversion of 2-hydroxymuconic semialdehyde to this compound is then catalyzed by a dehydrogenase, which oxidizes the aldehyde group. nih.gov

This compound is a transient intermediate that is rapidly metabolized further. The key enzyme in its breakdown is 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase . nih.govnih.gov This enzyme catalyzes the hydrolysis of the molecule, cleaving a carbon-carbon bond.

The hydrolysis of this compound yields two key products:

2-oxopent-4-enoate (B1242333) nih.gov

Acetic acid

From here, 2-oxopent-4-enoate is further metabolized by a hydratase to form 4-hydroxy-2-oxovalerate . nih.govnih.gov This intermediate is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and acetaldehyde (B116499) , which can readily enter central metabolic pathways. nih.gov

Integration of this compound Metabolism into Central Carbon Pathways

The ultimate purpose of the meta-cleavage pathway is to convert complex aromatic molecules into simple compounds that can be utilized by the cell's core metabolic machinery. The breakdown products of this compound, namely pyruvate and acetaldehyde (which is typically converted to acetyl-CoA), are key entry points into central carbon metabolism. frontiersin.orgnih.gov

Pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, or it can be used in gluconeogenesis to synthesize glucose.

Acetyl-CoA is a central metabolite that feeds into the TCA cycle for energy production or can be used for the biosynthesis of fatty acids and other essential molecules. nih.gov

This integration allows microorganisms to derive both carbon for biomass and energy (in the form of ATP and reducing equivalents) from the degradation of aromatic compounds. frontiersin.orguni-kassel.de

Diversity of Metabolic Routes Utilizing or Producing this compound Across Microbial Species

The meta-cleavage pathway involving this compound is found in a wide range of aerobic bacteria, particularly within the genera Pseudomonas, Rhodococcus, and Burkholderia. nih.govscienceopen.comfrontiersin.org While the core pathway is conserved, there is considerable diversity in the enzymes and regulatory mechanisms across different species.

For example, studies on Pseudomonas putida have been instrumental in elucidating the genetics and biochemistry of this pathway. nih.govnih.govnih.gov Different strains of P. putida exhibit variations in the properties of their 2-hydroxy-6-oxo-2,4-heptadienoate hydrolases, such as molecular weight and immunological cross-reactivity. nih.govnih.gov Rhodococcus species also employ a meta-cleavage pathway for degrading alkylphenols that proceeds through intermediates like this compound. frontiersin.org The genetic organization of the pathway can also differ, with some organisms having the necessary genes clustered in operons on plasmids, while in others they are found on the chromosome. nih.govfrontiersin.org This diversity reflects the evolutionary adaptation of microorganisms to different environmental niches and aromatic substrates. scienceopen.com

Comparative Genomics of Pathways Involving this compound

Comparative genomic analyses have revealed that the genes encoding the enzymes of the meta-cleavage pathway are often organized into clusters or operons. nih.govfrontiersin.org A common arrangement includes genes for a multicomponent phenol hydroxylase, catechol 2,3-dioxygenase, 2-hydroxymuconate semialdehyde dehydrogenase, and 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase. nih.gov

These gene clusters are frequently located on mobile genetic elements like plasmids and genomic islands, which facilitates their horizontal transfer between different bacterial species. frontiersin.org This explains the widespread distribution of the meta-cleavage pathway among diverse microbial populations. The genetic context can also provide clues about the specific substrates a particular organism can degrade. For instance, in Pseudomonas stutzeri OX1, the genes for toluene and o-xylene (B151617) catabolism are co-regulated with the meta-cleavage pathway genes. nih.gov Metagenomic studies of contaminated soils have further highlighted the vast diversity and abundance of genes for extradiol dioxygenases, the key enzymes initiating the pathway, indicating a strong environmental selection for this catabolic function. scienceopen.com

Interactive Data Table: Enzymes and Intermediates

The following table summarizes the key steps in the metabolic pathway involving this compound.

| Precursor/Substrate | Enzyme | Product |

| Catechol / Substituted Catechol | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde |

| 2-Hydroxymuconic semialdehyde | 2-Hydroxymuconic semialdehyde dehydrogenase | This compound |

| This compound | 2-Hydroxy-6-oxo-2,4-heptadienoate hydrolase | 2-Oxopent-4-enoate + Acetic acid |

| 2-Oxopent-4-enoate | 2-Oxopent-4-enoate hydratase | 4-Hydroxy-2-oxovalerate |

| 4-Hydroxy-2-oxovalerate | 4-Hydroxy-2-oxovalerate aldolase | Pyruvate + Acetaldehyde |

Microbiological and Ecological Significance of 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid Metabolism

Contribution to Microbial Degradation of Environmental Pollutants

The breakdown of 2-Hydroxy-6-oxo-2,4-heptadienoic acid is an integral part of the meta-cleavage pathway, a major mechanism employed by bacteria to degrade aromatic compounds. nih.gov This pathway is particularly effective for processing alkyl-substituted aromatics. nih.gov

Role in Bioremediation Strategies for Aromatic Compounds

The metabolic pathway involving this compound is central to bioremediation efforts targeting a range of common environmental pollutants. Microorganisms capable of degrading compounds such as toluene (B28343), phenol (B47542), cresols, and biphenyl (B1667301) often utilize the meta-cleavage pathway, which proceeds through this heptadienoic acid derivative. nih.govnih.govnih.gov For instance, Pseudomonas putida strains are well-studied for their ability to break down phenol, where 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase is a key enzyme in the process. nih.gov Similarly, the degradation of the persistent pollutant carbazole (B46965) by Pseudomonas species involves a hydrolase that acts on an analogous compound, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid.

The enzymatic machinery for this pathway, particularly catechol 2,3-dioxygenases that produce the precursors to this compound, is a key target for monitoring bioremediation processes. nih.gov The presence and expression of genes encoding these enzymes can serve as biomarkers for the potential of a contaminated site to be cleaned up through natural attenuation or bio-stimulation. nih.gov

Impact on Carbon Cycling in Contaminated Ecosystems

The metabolism of this compound plays a crucial role in the carbon cycle of contaminated environments by channeling carbon from recalcitrant aromatic pollutants into central metabolism. The breakdown of this compound ultimately leads to the formation of pyruvate (B1213749) and acetaldehyde (B116499), which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. researchgate.netnih.gov This process effectively transforms xenobiotic carbon into microbial biomass and carbon dioxide, thus reintegrating it into the ecosystem's carbon flow. unesp.br

Occurrence and Distribution of this compound-Metabolizing Microorganisms in Diverse Environments

Microorganisms capable of metabolizing this compound are ubiquitous and have been isolated from a wide array of environments. These bacteria are commonly found in soil, freshwater, and marine sediments, particularly in areas contaminated with aromatic hydrocarbons. researchgate.net

Genera such as Pseudomonas, Rhodococcus, Bacillus, and Comamonas are frequently identified as key players in the degradation of aromatic compounds via the meta-cleavage pathway. nih.govuniprot.orgresearchgate.netresearchgate.net For example, Pseudomonas putida strains are well-known for their ability to degrade toluene and phenol through this pathway. nih.govuniprot.org Studies have shown the presence of genes encoding catechol 2,3-dioxygenase, the enzyme responsible for producing the precursor of this compound, in diverse locations from eutrophic lakes to marine sediments, indicating a wide distribution of this metabolic potential.

The table below provides examples of microorganisms known to metabolize this compound or its analogs and the enzymes involved.

| Microorganism | Degraded Pollutant(s) | Key Enzyme | Environment |

| Pseudomonas putida | Toluene, Phenol, Cresols | 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase, Catechol 2,3-dioxygenase | Soil, Freshwater |

| Pseudomonas sp. NCIMB 10643 | Biphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | Not specified |

| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate | DhbA (extradiol dioxygenase), DhbB (decarboxylase) | Not specified |

| Comamonas testosteroni JH5 | 4-Chlorophenol | 2-hydroxymuconic semialdehyde hydrolase and dehydrogenase | Not specified |

| Bacillus subtilis | Catechol | Catechol-2,3-dioxygenase | Soil |

Interspecies Interactions and Community Dynamics Influenced by this compound Turnover

The turnover of this compound and its precursors can significantly influence the structure and interactions within microbial communities. The accumulation of intermediates in the meta-cleavage pathway can have selective effects on different microbial populations.

For instance, the accumulation of 2-hydroxymuconic semialdehyde, a precursor to this compound, can occur under certain conditions, such as dissolved oxygen limitation. researchgate.net While this compound can be a valuable chemical intermediate, its accumulation in the environment can be toxic to some microorganisms, thereby shaping the microbial community composition. researchgate.netsci-hub.se

The degradation of complex aromatic pollutants often requires the coordinated action of different microbial species in what is known as a consortium. In such communities, the products of one organism's metabolism can serve as the substrate for another, a phenomenon known as cross-feeding or syntrophy. The breakdown of aromatic compounds via the meta-cleavage pathway can lead to the release of simpler organic acids, such as acetate (B1210297) and formate, which can then be utilized by other members of the microbial community. ebi.ac.uk This metabolic cooperation is crucial for the complete mineralization of the original pollutant and for maintaining the stability and function of the microbial ecosystem.

The table below summarizes some of the key enzymes involved in the metabolism of this compound and its precursors, along with their properties.

| Enzyme | EC Number | Source Organism | Substrate(s) | Properties |

| 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | 3.7.1.25 | Pseudomonas putida | 2-hydroxy-6-oxo-2,4-heptadienoate | Molecular weight of ~100-118 kDa, composed of four subunits. nih.gov |

| Catechol 2,3-dioxygenase | 1.13.11.2 | Pseudomonas putida | Catechol, 3-methylcatechol (B131232), 4-methylcatechol | Contains Fe(II); catalyzes the extradiol cleavage of catechols. nih.govwikipedia.org |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | 3.7.1.8 | Pseudomonas sp. | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Catalyzes C-C bond hydrolysis. ebi.ac.uk |

Advanced Analytical Methodologies for Studying 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid in Biological Systems

Spectroscopic Techniques for Elucidating Reaction Intermediates of 2-Hydroxy-6-oxo-2,4-heptadienoic Acid

Spectroscopic methods are fundamental in identifying and characterizing transient molecules formed during the enzymatic degradation of aromatic compounds. Techniques such as UV-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy provide critical insights into the molecular structure and electronic properties of reaction intermediates like this compound.

UV-Vis spectroscopy is particularly useful for detecting the formation of this compound. As a product of extradiol ring cleavage of catechols, this compound exhibits a characteristic absorption maximum. ebi.ac.uk For instance, when 3-methylcatechol (B131232) is cleaved by catechol 2,3-dioxygenase, the resulting product, this compound, shows a distinct absorption peak around 390 nm. ebi.ac.uk This technique allows for real-time monitoring of enzyme activity and the accumulation of the yellow-colored meta-cleavage product.

Resonance Raman spectroscopy, especially ultraviolet resonance Raman (UVRR), offers detailed information about the vibrational modes of the substrate bound to the enzyme's active site. nih.govacs.org By exciting the sample with a laser wavelength that corresponds to an electronic absorption band of the molecule, specific vibrations are enhanced, providing a detailed fingerprint of the enzyme-substrate complex. nih.gov Studies on catechol dioxygenases have used UVRR to demonstrate how the substrate, catechol, binds to the iron center of the enzyme, a crucial step preceding the formation of intermediates like this compound. nih.govsigmaaldrich.com

While direct NMR analysis of this specific unstable intermediate is challenging, NMR spectroscopy is a powerful tool for the broader analysis of metabolic pathways. nih.gov It can be used to identify and quantify the stable end-products derived from this compound, helping to piece together the complete degradation pathway. nih.gov

Chromatographic Separations Coupled with High-Resolution Mass Spectrometry for Pathway Analysis of this compound

To overcome the complexity of biological samples, chromatographic techniques are coupled with high-resolution mass spectrometry (HRMS) for robust separation and identification of metabolites. This combination is essential for mapping the metabolic pathways involving this compound.

High-performance liquid chromatography (HPLC) is a widely used technique for separating non-volatile and thermally sensitive compounds from a mixture. scielo.brsigmaaldrich.com In the context of aromatic degradation, reversed-phase HPLC can effectively separate this compound from its precursor (e.g., catechol) and subsequent downstream metabolites. scielo.br The development of a validated HPLC method allows for the rapid quantification of these compounds in cell culture media. scielo.br For example, a 15-minute HPLC method has been established to quantify biphenyl (B1667301) and its metabolites, demonstrating the efficiency of this approach. scielo.br

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile derivatives of metabolites. nih.gov Metabolites from bacterial degradation of compounds like biphenyl can be analyzed by GC-MS to identify key intermediates, such as 2,3-dihydroxybiphenyl, which precedes the ring-cleavage that can lead to compounds structurally related to this compound. nih.gov

The coupling of these chromatographic methods with HRMS, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is crucial for the confident identification of intermediates like this compound (C₇H₈O₄). nih.gov Advances in mass spectrometry have enabled the high-throughput profiling of hundreds of small-molecule metabolites, a field known as metabolomics, which provides an integrated readout of underlying biological processes. ahajournals.org

Isotopic Labeling Approaches for Tracing Carbon Flow Through this compound

Isotopic labeling is a powerful methodology for tracing the flow of atoms through metabolic pathways and quantifying the activity of different routes. By supplying a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can track the journey of the labeled atoms into various intermediates and end products, including this compound. nih.govnih.gov

In a typical ¹³C metabolic flux analysis experiment, cells are grown on a ¹³C-labeled primary carbon source, such as [¹³C]-toluene or a labeled catechol. ebi.ac.uknih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into the entire network of downstream metabolites. The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition), is then measured for key metabolites using mass spectrometry or NMR. nih.gov

This approach provides unambiguous evidence of the metabolic connection between the substrate and this compound. It also allows for the quantification of the relative contribution of different pathways. For example, if a labeled substrate can be metabolized through two different routes, the labeling pattern in a common downstream metabolite can reveal the relative flux through each pathway. nih.gov Stable Isotope Probing (SIP) combined with metagenomics has been used to identify the specific microorganisms responsible for the degradation of pollutants like polycyclic aromatic hydrocarbons (PAHs) and to trace the carbon from these pollutants into the biomass of the active microbes. asm.org

In Situ and Ex Vivo Methods for Monitoring this compound Dynamics

Monitoring the dynamics of metabolites directly within their biological context provides invaluable information that can be lost during traditional extraction procedures. In situ and ex vivo methods aim to capture a snapshot of metabolic processes as they occur in living systems or freshly harvested tissues.

Mass spectrometry imaging (MSI) is an innovative in situ technique that maps the spatial distribution of metabolites within a tissue section. nih.gov By combining MSI with isotopic labeling, it is possible to analyze metabolic flux in situ, revealing how the processing of a labeled substrate varies across different regions of a biological sample. nih.gov While challenging due to the potential instability of the compound, this approach could theoretically be applied to visualize the localization of this compound production within a bacterial biofilm or a soil microcosm.

Ex vivo analysis often involves rapid quenching of metabolic activity followed by extraction and analysis, typically using the LC-MS or GC-MS methods described previously. ahajournals.org The key is to halt enzymatic processes quickly to preserve a metabolic profile that accurately reflects the in vivo state. These metabolomic snapshots can reveal how the concentration of this compound and related compounds changes in response to environmental perturbations or genetic modifications, providing insights into the regulation and dynamics of the degradation pathway. ahajournals.org

Theoretical and Computational Studies on 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid and Its Metabolic Transformations

Quantum Chemical Calculations of 2-Hydroxy-6-oxo-2,4-heptadienoic Acid Reactivity and Stability

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic properties of molecules, which in turn dictate their stability and reactivity. Such studies, often employing methods like Density Functional Theory (DFT), can predict reaction mechanisms, transition states, and energy barriers at an atomic level. For this compound, while specific comprehensive quantum chemical studies focusing solely on its isolated reactivity are not extensively documented in peer-reviewed literature, its structure provides clear indications of its chemical behavior.

The molecule features several key functional groups: a carboxylic acid, a conjugated diene system, an enol, and a ketone. The conjugated π-system of the diene, coupled with the electron-withdrawing nature of the oxo and carboxyl groups, delocalizes electron density across the molecule. This delocalization contributes to the molecule's relative stability but also creates reactive sites. Quantum calculations would typically focus on:

Electron Distribution and Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to nucleophilic and electrophilic attack.

Tautomerism: Quantifying the energy difference between the depicted enol form and its keto tautomer, which is crucial for understanding its interaction within an enzyme's active site. The catalytic mechanism of its hydrolase involves catalyzing this ketonization. nih.gov

Reaction Energetics: Modeling the hydrolysis reaction, which involves the cleavage of a C-C bond, to calculate the activation energy and reaction enthalpy, providing a theoretical basis for the observed reaction rates in biological systems.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying such molecules within their biological context. nih.gov In a QM/MM simulation, the substrate (this compound) and the key amino acid residues in the enzyme's active site are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. nih.gov This approach allows for the accurate simulation of chemical bond breaking and formation during catalysis within the complex and dynamic environment of the enzyme.

Table 1: Computed Chemical Properties of this compound This interactive table summarizes key computed properties of the compound.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions with this compound

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a substrate and an enzyme over time. These simulations are crucial for understanding the structural basis of enzyme specificity and catalysis.

Formation: this compound is a key intermediate in the meta-cleavage pathway for the degradation of methylated aromatic compounds like toluene (B28343). It is formed from the extradiol ring cleavage of 3-methylcatechol (B131232), a reaction catalyzed by catechol 2,3-dioxygenase . ebi.ac.uknih.gov MD simulations of catechol 2,3-dioxygenase from Burkholderia cepacia have been used to assess the stability of its three-dimensional structure and to dock various substrates into its active site. nih.govresearchgate.net These studies reveal that the active site contains a ferrous iron (Fe²⁺) coordinated by histidine and glutamate (B1630785) residues, which is essential for activating molecular oxygen and cleaving the aromatic ring. researchgate.netebi.ac.uk

Degradation: The compound is subsequently hydrolyzed by 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase , which cleaves a C-C bond to yield pyruvate (B1213749) and acetaldehyde (B116499). This enzyme has been purified from two strains of Pseudomonas putida and characterized. nih.gov The hydrolases from both strains were found to be tetrameric proteins with similar kinetic properties and substrate ranges, though they differed slightly in molecular weight. nih.gov

While specific MD simulations for the P. putida hydrolase are not widely published, extensive computational and structural studies have been performed on the analogous enzyme BphD (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase) from the biphenyl (B1667301) degradation pathway. nih.gov BphD is a serine hydrolase that utilizes a catalytic triad (B1167595), but for C-C instead of ester bond cleavage. nih.gov Kinetic and structural analyses of BphD from Burkholderia xenovorans LB400 have provided significant mechanistic insights that are likely applicable to its heptadienoate-acting counterpart:

Catalytic Mechanism: The reaction proceeds through an acyl-enzyme intermediate. nih.gov

Key Residues: A critical histidine residue (His265 in BphD) is positioned to act as a general base, catalyzing the essential ketonization of the substrate's C2-hydroxyl group, which facilitates the subsequent nucleophilic attack by the catalytic serine. nih.gov

Substrate Binding: The active site pocket accommodates the substrate, orienting the dienoate moiety for catalysis. nih.gov

MD simulations combined with QM/MM approaches on such hydrolase-substrate complexes can map the entire catalytic cycle, identifying key residue interactions, conformational changes, and the movement of water molecules that are essential for the final deacylation step. mdpi.com

Table 2: Enzymes Involved in the Metabolism of this compound This interactive table details the enzymes responsible for the formation and degradation of the compound.

Metabolic Flux Analysis and Modeling of Pathways Involving this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological network. It provides a snapshot of cellular metabolism, allowing researchers to identify bottlenecks, understand pathway regulation, and guide metabolic engineering efforts.

This compound is an intermediate in the TOL meta-cleavage pathway, which is responsible for the bacterial degradation of toluene, xylenes, and their corresponding benzoates. ucl.ac.uknih.gov This pathway funnels these aromatic compounds into central metabolism. Modeling this pathway is essential for applications in bioremediation and biocatalysis.

A detailed study focused on engineering the TOL meta-cleavage pathway for benzoate (B1203000) degradation used principles from metabolic control theory and biochemical systems theory to develop a predictive kinetic model. ucl.ac.uk The research aimed to identify rate-limiting steps by calculating flux control coefficients for the enzymes in the pathway. The key findings from this modeling and experimental validation were:

While this study focused on the upper part of the TOL pathway leading to catechol, the same principles of MFA can be applied to the lower part of the pathway where this compound is metabolized. By measuring the transient concentrations of intermediates and using isotopically labeled substrates (e.g., ¹³C-toluene), MFA can precisely quantify the flux through the catechol 2,3-dioxygenase and the subsequent hydrolase steps. This allows researchers to determine if the degradation of this compound is a rate-limiting step under specific conditions and to guide the engineering of more efficient bacterial strains for pollutant degradation. ucl.ac.uk

Systems Biology Approaches to Understanding Global Regulation of this compound Metabolism

Systems biology aims to understand biological complexity from a holistic perspective by integrating diverse "-omics" data, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This approach is particularly valuable for deciphering the intricate regulatory networks that govern metabolic pathways for xenobiotic degradation in bacteria like Pseudomonas. The metabolism of this compound does not occur in isolation; it is embedded within a larger network of metabolic and stress-response programs. researchgate.netnih.gov

When bacteria such as Pseudomonas putida are exposed to aromatic compounds like toluene, they initiate a multi-faceted response:

Metabolic Reprogramming: The expression of genes encoding the catabolic enzymes of the TOL pathway is induced. Systems biology studies can quantify the changes in mRNA transcripts and protein levels for catechol 2,3-dioxygenase and 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase, linking their abundance to the rate of toluene degradation. researchgate.net

Integration with Central Metabolism: The degradation products of the TOL pathway, pyruvate and acetaldehyde, must be assimilated into the tricarboxylic acid (TCA) cycle. Genome-scale metabolic models (GSMMs) can simulate how the influx of these metabolites impacts the fluxes throughout the entire central carbon metabolism, predicting effects on growth and energy production. nih.gov

Stress Response: Aromatic solvents are toxic and impose stress on the bacterial cell membrane. Systems-level analyses have shown that exposure to these compounds induces changes in lipid metabolism, activates efflux pumps to expel toxic molecules, and upregulates molecular chaperones to handle protein misfolding. researchgate.net

A systems biology study on Aromatoleum aromaticum EbN1, another specialist in aromatic compound degradation, successfully used a combination of proteogenomics and metabolite analysis to reconstruct and analyze its metabolic networks under different growth conditions. nih.gov Such models reveal how the organism flexibly manages electron flow, utilizing different electron carriers like NAD, NADP, and ferredoxin to optimize its catabolic and anabolic pathways. nih.gov Applying this approach to the pathway involving this compound allows for a comprehensive understanding of how its metabolism is regulated and interconnected with the global physiological state of the cell.

Table of Mentioned Compounds

Biotechnological and Industrial Implications Derived from 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid Metabolism

Potential for Biocatalysis and Enzyme Engineering Based on 2-Hydroxy-6-oxo-2,4-heptadienoic Acid-Transforming Enzymes

The enzymes responsible for the metabolism of this compound, particularly hydrolases that catalyze the cleavage of C-C bonds, represent a valuable resource for industrial biocatalysis. These enzymes, belonging to the alpha/beta hydrolase superfamily, are known for their catalytic efficiency and specificity, making them attractive alternatives to traditional chemical catalysts.

The enzymatic hydrolysis of C-C bonds is a challenging reaction that often requires activation of the scissile bond. In the case of analogous compounds, this is typically achieved through an enol-keto tautomerization of the substrate. eltislab.com The hydrolases involved in these pathways have been shown to be robust and versatile, capable of acting on a range of substrates. This inherent promiscuity, coupled with their high catalytic rates, underscores their potential in various synthetic applications.

Modern enzyme engineering techniques, such as directed evolution and rational design, can be employed to enhance the properties of these native enzymes for specific industrial needs. Directed evolution mimics the process of natural selection in the laboratory to generate enzyme variants with improved characteristics, such as enhanced stability, altered substrate specificity, and increased activity under industrial process conditions. mdpi.comoup.comnih.gov For instance, the substrate specificity of hydrolases can be modified to accept non-natural substrates, thereby expanding their synthetic utility. oup.comresearchgate.net

Table 1: Key Parameters of Engineered Hydrolases for Biocatalysis

| Enzyme Type | Engineering Strategy | Improved Property | Potential Application |

| C-C Bond Hydrolase | Directed Evolution | Enhanced thermostability | Synthesis of specialty chemicals at elevated temperatures |

| C-C Bond Hydrolase | Rational Design | Altered substrate specificity | Production of novel chemical building blocks |

| Esterase | Directed Evolution | Increased enantioselectivity | Synthesis of chiral pharmaceuticals |

The development of ultrahigh-throughput screening methods has further accelerated the pace of enzyme evolution, allowing for the rapid identification of improved variants from large mutant libraries. acs.org These engineered biocatalysts can be utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, offering a more sustainable and environmentally friendly alternative to conventional chemical synthesis.

Biosynthesis of Value-Added Products via Engineered Pathways Involving this compound Intermediates

Metabolic engineering provides a powerful platform for the sustainable production of a wide array of chemicals from renewable feedstocks. The intermediates of catabolic pathways, such as the one involving this compound, can be redirected towards the synthesis of valuable products. By strategically modifying the metabolic network of a microorganism, it is possible to accumulate specific intermediates and channel them into desired biosynthetic routes.

The principle of a "biological funnel" is central to this approach, where a variety of aromatic compounds derived from sources like lignin (B12514952) are converted into a common intermediate, which is then transformed into a single, high-value product. The enzymes of the this compound pathway can be integrated into such engineered pathways. For example, the hydrolase that acts on this intermediate could be a key component in a pathway designed to produce dicarboxylic acids or other specialty chemicals.

The choice of a suitable microbial chassis is crucial for the success of such metabolic engineering efforts. Organisms like Pseudomonas putida are often preferred due to their inherent tolerance to aromatic compounds and their versatile metabolism. Genetic tools for the manipulation of these organisms are well-developed, allowing for the precise control of gene expression and the introduction of heterologous pathways.

Table 2: Examples of Value-Added Products from Engineered Aromatic Catabolism

| Precursor | Engineered Pathway | Product | Potential Application |

| Lignin-derived aromatics | Funneling to a central intermediate | Muconic acid | Precursor for nylon and other polymers |

| Toluene (B28343) | Modified TOL pathway | p-Hydroxybenzoic acid | Precursor for parabens and liquid crystal polymers |

| Glucose | Engineered shikimate pathway | Vanillin | Flavoring agent |

By combining enzymes from different natural pathways, synthetic biologists can construct novel metabolic routes for the production of non-natural compounds. The modular nature of these pathways allows for a "plug-and-play" approach, where different enzymatic modules can be combined to create a desired production pathway. nih.gov

Development of Biosensors Utilizing this compound Pathway Components

Whole-cell biosensors are engineered microorganisms that can detect and report the presence of specific chemical compounds. nih.gov These biosensors are typically constructed by linking a sensory element, such as a transcriptional regulator, to a reporter gene, such as one encoding a fluorescent protein. The catabolic pathways for aromatic compounds are often tightly regulated at the transcriptional level, making their components ideal for the development of biosensors. nih.gov

The degradation pathway of this compound is likely to be controlled by a specific transcriptional regulator that responds to the presence of an intermediate in the pathway. This regulator could be harnessed to create a biosensor for the detection of this intermediate or related aromatic compounds. For instance, the binding of the target molecule to the regulator would trigger the expression of a reporter gene, leading to a measurable signal, such as fluorescence. acs.org

The performance of such biosensors can be optimized by fine-tuning the expression levels of the regulatory components and the reporter gene. nih.govacs.org Statistical modeling and design of experiments can be employed to systematically map the gene expression landscape and identify the optimal configuration for high sensitivity and a wide dynamic range. nih.gov

Table 3: Components of a Hypothetical Biosensor Based on the this compound Pathway

| Component | Function | Example |

| Sensing Element | Binds to the target analyte | A transcriptional regulator from the catabolic pathway (e.g., a TodT-like regulator) |

| Promoter | Controls the expression of the reporter gene | The native promoter regulated by the sensing element |

| Reporter Gene | Produces a measurable signal | Green Fluorescent Protein (GFP) |

| Microbial Chassis | Hosts the biosensor genetic circuit | Escherichia coli or Pseudomonas putida |

Such biosensors could have applications in environmental monitoring for the detection of aromatic pollutants, as well as in metabolic engineering for the high-throughput screening of mutant libraries to identify strains with improved production of a desired chemical. nih.govnih.gov

Future Research Directions and Unanswered Questions in 2 Hydroxy 6 Oxo 2,4 Heptadienoic Acid Research

Elucidating Novel Enzymes and Pathways Related to 2-Hydroxy-6-oxo-2,4-heptadienoic Acid

The known metabolic route for this compound involves its hydrolysis to 2-oxopent-4-enoate (B1242333), a reaction catalyzed by a specific hydrolase. nih.gov This is a critical step in the broader meta-cleavage pathway which funnels various aromatic compounds into central metabolism, ultimately producing pyruvate (B1213749) and acetaldehyde (B116499). nih.govresearchgate.net However, the full diversity of enzymes capable of acting on this intermediate and its analogs is likely much broader than what is currently characterized.

Future research should focus on:

Discovering Novel Hydrolases: While hydrolases from Pseudomonas putida have been purified and studied, exploring diverse microbial habitats could reveal novel hydrolases with different substrate specificities, kinetic properties, or improved stability. nih.govnih.gov For instance, research on the degradation of carbazole (B46965) identified a hydrolase for a structurally similar compound, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid, highlighting the potential for discovering enzymes with unique capabilities. nih.govhbku.edu.qaresearchgate.net

Investigating Alternative Pathways: It remains to be fully determined if hydrolysis is the only metabolic fate for this compound in all organisms and under all conditions. Research could explore the possibility of alternative enzymatic transformations, such as reduction or oxidation, that might operate in different bacterial species or under specific environmental pressures.

Characterizing Upstream and Downstream Enzymes: The production of this compound results from the extradiol cleavage of 3-substituted catechols. ebi.ac.uk A deeper understanding of the catechol 2,3-dioxygenases that produce it and the downstream enzymes that process its product, 2-oxopent-4-enoate (like 2-oxopent-4-enoate hydratase and 4-hydroxy-2-oxovalerate aldolase), is crucial for a complete picture of the pathway. nih.gov The physical association of these enzymes, as seen in Pseudomonas putida, suggests a channeling of unstable intermediates that warrants further investigation in other organisms. nih.gov

A comparative analysis of known hydrolases acting on 2-hydroxy-6-oxo-2,4-heptadienoate and its analogs reveals key differences in their properties, suggesting a rich area for future discovery.

| Enzyme | Source Organism | Molecular Weight (kDa) | Substrate | Optimal pH | Reference |

| 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Pseudomonas putida NCIB 10015 | 118 | 2-hydroxy-6-oxo-2,4-heptadienoate | ~8.0 | nih.gov |

| 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Pseudomonas putida NCIB 9865 | 100 | 2-hydroxy-6-oxo-2,4-heptadienoate | ~8.0 | nih.gov |

| 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC) | Pseudomonas sp. LD2 | Dimer (subunit ~29 kDa) | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid | 7.0 | nih.govhbku.edu.qa |

Expanding the Understanding of Regulatory Networks Governing this compound Metabolism

The metabolic pathways for aromatic degradation are typically under tight regulatory control to ensure that the necessary enzymes are synthesized only when the target substrate is present. The genes for the meta-cleavage pathway are often located on catabolic plasmids, such as the TOL plasmid in Pseudomonas putida, or in chromosomal gene clusters. rsc.org While the general principles of regulation are known, the specific details for the this compound branch of the pathway are an area ripe for exploration.

Key unanswered questions include:

Identification of Transcriptional Regulators: What specific transcription factors control the expression of the hydrolase and other related enzymes in the pathway? Research in related pathways, such as the biphenyl (B1667301) degradation pathway in Rhodococcus sp. RHA1, has identified putative transcriptional regulators associated with the metabolic gene clusters, providing a model for future investigations. nih.gov

Inducer Molecules and Environmental Signals: What are the precise inducer molecules that trigger the expression of these genes? Is it the initial aromatic compound (e.g., toluene (B28343), phenol), an early intermediate like catechol, or the substrate of the enzyme itself? nih.govebi.ac.uk How do environmental signals such as nutrient availability or the presence of other carbon sources affect the regulation of this pathway?

Exploring the Environmental Fate and Impact of this compound in Broader Ecosystems

As a bacterial xenobiotic metabolite, this compound is an important, albeit transient, player in the biogeochemical cycling of carbon. nih.govebi.ac.uk It is formed during the microbial breakdown of common environmental pollutants and natural aromatic compounds. researchgate.netresearchgate.net Its environmental role, however, is not fully understood.

Future research in this area should address:

Persistence and Transport: How stable is this compound in different environmental matrices like soil and water? While it is known to be chemically unstable, its persistence could be influenced by factors such as pH, temperature, and the presence of adsorptive surfaces. nih.gov

Ecological Role: Does the transient accumulation of this compound or other meta-cleavage products have any signaling or toxic effects on the wider microbial community? Some degradation pathways are known to produce toxic intermediates, which could influence the structure and function of microbial ecosystems. researchgate.net

Contribution to Carbon Cycling: Quantifying the flux of carbon through the meta-cleavage pathway, including the formation and degradation of this compound, is essential for accurately modeling the microbial contribution to carbon cycling in contaminated and pristine environments.

Applications of Synthetic Biology for Re-engineering this compound Pathways

The enzymes and pathways related to this compound represent a valuable toolkit for synthetic biology and metabolic engineering. By harnessing and re-engineering these biological parts, there is significant potential for developing novel biotechnological applications.

Promising research directions include:

Bioremediation: Engineering microorganisms with enhanced or broadened degradation capabilities for aromatic pollutants by optimizing the expression and efficiency of the meta-cleavage pathway. This could involve assembling novel combinations of enzymes from different organisms.

Bioproduction of Value-Added Chemicals: The meta-cleavage pathway channels aromatic compounds, including those derived from renewable lignin (B12514952), into central metabolites like pyruvate and acetyl-CoA. rsc.org By redirecting this metabolic flux, it is possible to engineer microbes to convert lignin or environmental pollutants into valuable chemicals. A recent study demonstrated the potential of a synthetic catechol meta-cleavage pathway to produce citramalate (B1227619) from depolymerized lignin monomers. rsc.org

Creating Novel Biosynthetic Pathways: The enzymes of the meta-cleavage pathway catalyze unique chemical transformations. These enzymes can be used as building blocks in synthetic biology to create entirely new, non-natural pathways for the production of specialty chemicals, pharmaceuticals, or advanced biofuels. Cloning the genes of the HPD metabolic pathway is a foundational step in this direction. nih.gov

The table below outlines potential synthetic biology strategies and their target applications related to the this compound pathway.

| Strategy | Target Enzymes/Pathways | Potential Application | Research Goal | Reference |

| Pathway Optimization | Catechol 2,3-dioxygenase, 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase | Enhanced Bioremediation | Increase the degradation rate of aromatic pollutants like toluene and phenol (B47542). | nih.govrsc.org |

| Metabolic Rerouting | Full meta-cleavage pathway | Production of Bioplastics/Chemicals | Channel intermediates towards synthesis of valuable products like citramalate or polyhydroxyalkanoates from lignin. | rsc.org |

| Novel Pathway Construction | Cloned hydrolase (e.g., bphE1) and aldolase (B8822740) (e.g., bphF1) genes | Synthesis of Specialty Chemicals | Combine enzymes from different pathways to create novel molecules from aromatic feedstocks. | nih.gov |

Q & A

Basic Research Questions

Q. How is 2-Hydroxy-6-oxo-2,4-heptadienoic acid synthesized, and what challenges arise in isolating its isomers?

- Methodological Answer : The synthesis involves preparing methyl esters of the four cis-trans isomers (2E,4Z; 2Z,4E; 2Z,4Z; 2E,4E) via condensation reactions, followed by base-catalyzed hydrolysis. However, the 2Z,4Z isomer undergoes spontaneous isomerization to the 2Z,4E form during hydrolysis, complicating isolation. Techniques like chromatography and UV spectroscopy (λmax at ~283 nm in MeOH) are critical for purification and isomer differentiation .

Q. What spectroscopic and computational methods are used to characterize its structure and stereochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) and UV-Vis spectroscopy are primary tools. For stereochemical assignments, NOESY correlations and coupling constants in NMR differentiate cis/trans configurations. Computational methods, such as density functional theory (DFT), predict thermodynamic stability of isomers. Mass spectrometry (monoisotopic mass: 234.0528 Da) confirms molecular composition .

Q. What role does this compound play in microbial degradation pathways?

- Methodological Answer : It is a meta-cleavage product (MCP) in aerobic degradation of aromatic pollutants like 2,4-dinitrotoluene (2,4-DNT). Microbial enzymes convert intermediates like 4-methyl-5-nitrocatechol into 2-hydroxy-5-methylquinone, which is further processed into 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid. Pathway elucidation relies on GC-MS and enzyme activity assays .

Advanced Research Questions

Q. How does maleylacetone cis-trans isomerase interact with this compound?

- Methodological Answer : The enzyme binds the compound via its carboxyl group and 6-oxo moiety, enabling double isomerization (2E,4Z ⇌ 2Z,4E). Kinetic studies using purified enzyme and isomeric substrates reveal binding affinity (Km) and catalytic efficiency (kcat). Mutagenesis of active-site residues (e.g., Ser-His-Asp triad) identifies mechanistic roles in proton transfer .

Q. What explains the isomerization of the 2Z,4Z isomer during base-catalyzed hydrolysis?

- Methodological Answer : The 2Z,4Z isomer undergoes keto-enol tautomerism under basic conditions, forming a conjugated dienolate intermediate. This intermediate stabilizes via resonance, favoring the 2Z,4E configuration. Isotopic labeling (e.g., deuterated solvents) and stopped-flow spectroscopy track proton transfer steps .

Q. How do structural modifications (e.g., esterification or phenyl substitution) affect enzyme binding and activity?

- Methodological Answer : Methyl ester derivatives show reduced enzyme affinity compared to the free acid, as the carboxyl group is critical for binding. Introducing a 2-hydroxyphenyl group (as in HOHPDA) alters steric and electronic interactions, assessed via competitive inhibition assays and X-ray crystallography of enzyme-ligand complexes .

Q. What do solvent kinetic isotope effects (SKIEs) reveal about the hydrolysis mechanism of this compound?

- Methodological Answer : SKIEs (e.g., kH2O/kD2O > 1) indicate rate-limiting proton transfer during hydrolysis. Experiments using deuterated water and pH-dependent activity measurements suggest a substrate-assisted mechanism where the 6-oxo group polarizes the scissile bond, facilitating nucleophilic attack by water .

Key Research Gaps

- Stereospecific Synthesis : Efficient routes for isolating the 2Z,4Z isomer remain elusive.

- In Vivo Degradation Dynamics : Real-time tracking of this compound in microbial consortia is needed.

- Enzyme Engineering : Rational design of isomerases for industrial bioremediation applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.